molecular formula C11H16N2O4 B7858931 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine

2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine

Cat. No.: B7858931
M. Wt: 240.26 g/mol
InChI Key: HNQOXEWDGGMRJA-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine is a chemical compound with the molecular formula C11H16N2O4. It is characterized by its nitrobenzyl group and two methoxy groups attached to the ethanamine backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine typically involves the reaction of 4-nitrobenzyl chloride with 2,2-dimethoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of advanced purification techniques, such as column chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the nitro group results in the formation of 2,2-Dimethoxy-N-(4-aminobenzyl)ethanamine.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine is similar to other nitrobenzyl derivatives, such as 4,5-dimethoxy-2-nitrobenzyl alcohol and 4,5-dimethoxy-2-nitrobenzyl chloride. its unique combination of methoxy and nitro groups gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

  • 4,5-Dimethoxy-2-nitrobenzyl chloride

  • 2-Nitrobenzyl alcohol

  • 2-Nitrobenzyl chloride

Properties

IUPAC Name

2,2-dimethoxy-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-16-11(17-2)8-12-7-9-3-5-10(6-4-9)13(14)15/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQOXEWDGGMRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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